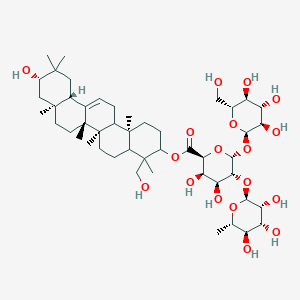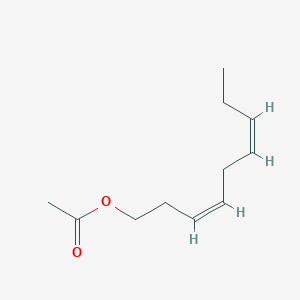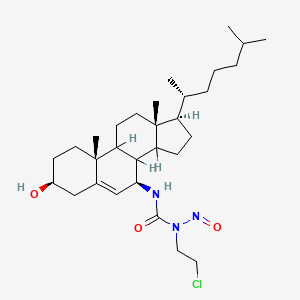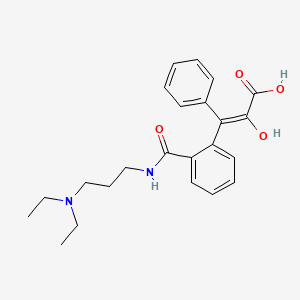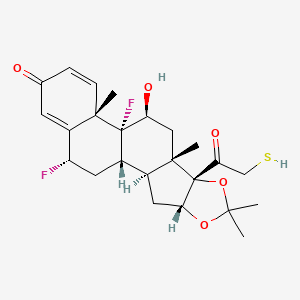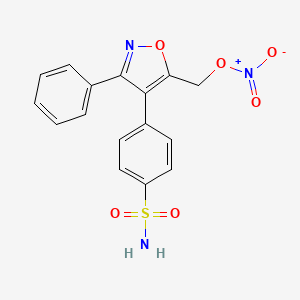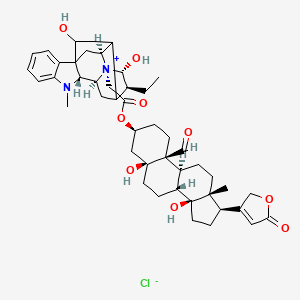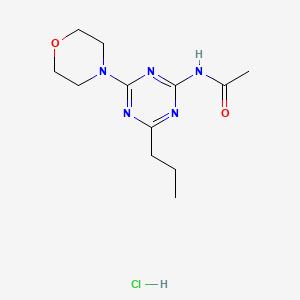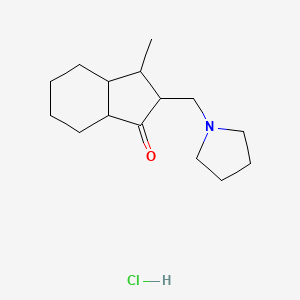
3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylindanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-2-pyrrolidinyl)-1H-indole: This compound shares a similar pyrrolidine moiety but differs in its overall structure and properties.
5-Methyl-2-(1-pyrrolidinylmethyl)-3-furoic acid hydrochloride: Another compound with a pyrrolidine group, but with a different core structure.
Uniqueness
3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its specific combination of the indanone and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
88364-47-0 |
|---|---|
Molecular Formula |
C15H26ClNO |
Molecular Weight |
271.82 g/mol |
IUPAC Name |
3-methyl-2-(pyrrolidin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-11-12-6-2-3-7-13(12)15(17)14(11)10-16-8-4-5-9-16;/h11-14H,2-10H2,1H3;1H |
InChI Key |
MAQUYEDSIJZZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2C(=O)C1CN3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


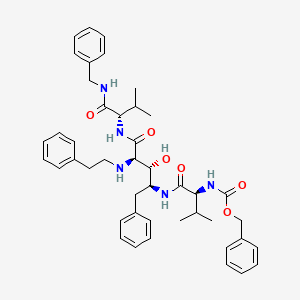
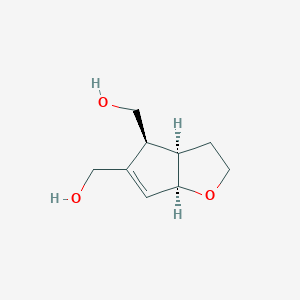
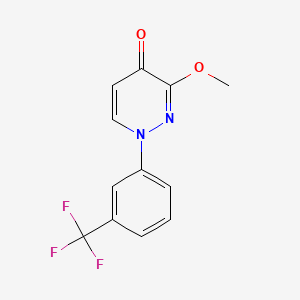
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
